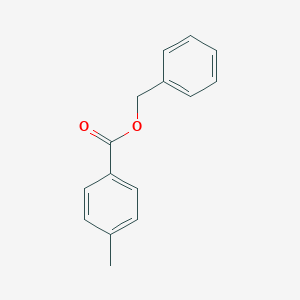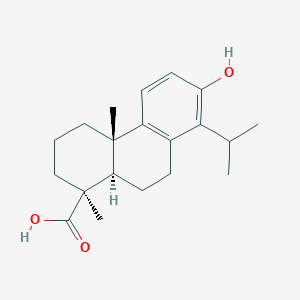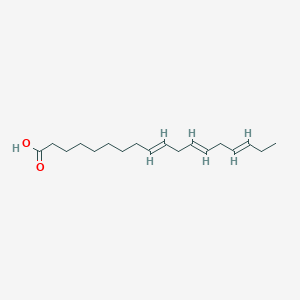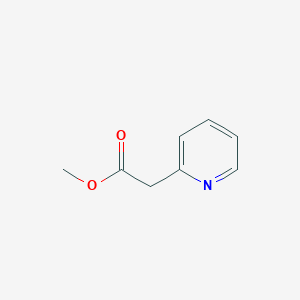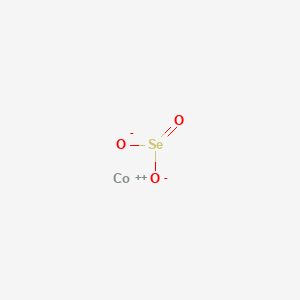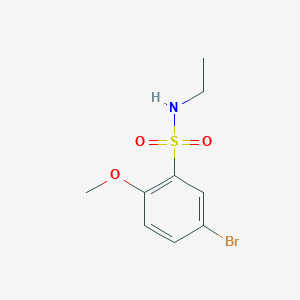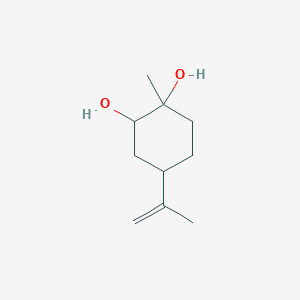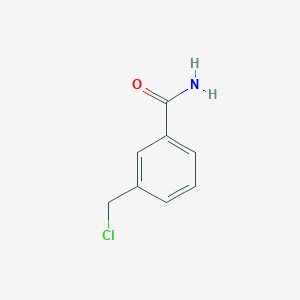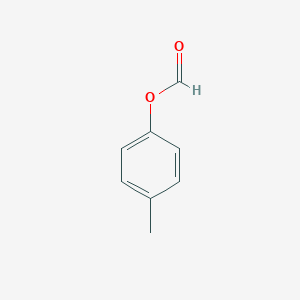
Ethanol, 2-((2-methylpentyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((2-methylpentyl)oxy)- is a chemical compound that is used in various scientific research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Ethanol, 2-((2-methylpentyl)oxy)- is not fully understood. However, it is believed that this compound works by increasing the solubility of certain substances in water. This property makes Ethanol, 2-((2-methylpentyl)oxy)- a useful solvent in organic synthesis and emulsion polymerization.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethanol, 2-((2-methylpentyl)oxy)-. However, it is known that this compound is not toxic and does not have any significant adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanol, 2-((2-methylpentyl)oxy)- has several advantages and limitations for lab experiments. One of the advantages is that it is a useful solvent in organic synthesis and emulsion polymerization. Additionally, this compound is non-toxic and does not have any significant adverse effects on the human body. However, one of the limitations of Ethanol, 2-((2-methylpentyl)oxy)- is that it is not compatible with certain materials, such as some plastics and rubber.
Orientations Futures
There are several future directions for the study of Ethanol, 2-((2-methylpentyl)oxy)-. One possible direction is the further investigation of its potential use as a fuel additive. Additionally, more research can be done to understand the mechanism of action of this compound and its potential applications in other scientific fields. Furthermore, the compatibility of Ethanol, 2-((2-methylpentyl)oxy)- with different materials can be studied to identify its limitations and potential solutions.
Méthodes De Synthèse
Ethanol, 2-((2-methylpentyl)oxy)- is synthesized through a specific method. The synthesis of this compound involves the reaction of 2-methylpentanol with ethanol in the presence of a catalyst. The reaction results in the formation of Ethanol, 2-((2-methylpentyl)oxy)-.
Applications De Recherche Scientifique
Ethanol, 2-((2-methylpentyl)oxy)- has been used in various scientific research applications. This compound is used as a solvent in organic synthesis, as a surfactant in emulsion polymerization, and as a component in the formulation of personal care products. Additionally, Ethanol, 2-((2-methylpentyl)oxy)- has been studied for its potential use as a fuel additive.
Propriétés
Numéro CAS |
10137-96-9 |
|---|---|
Nom du produit |
Ethanol, 2-((2-methylpentyl)oxy)- |
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
SMILES canonique |
CCCC(C)COCCO |
Synonymes |
2-[(2-Methylpentyl)oxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



